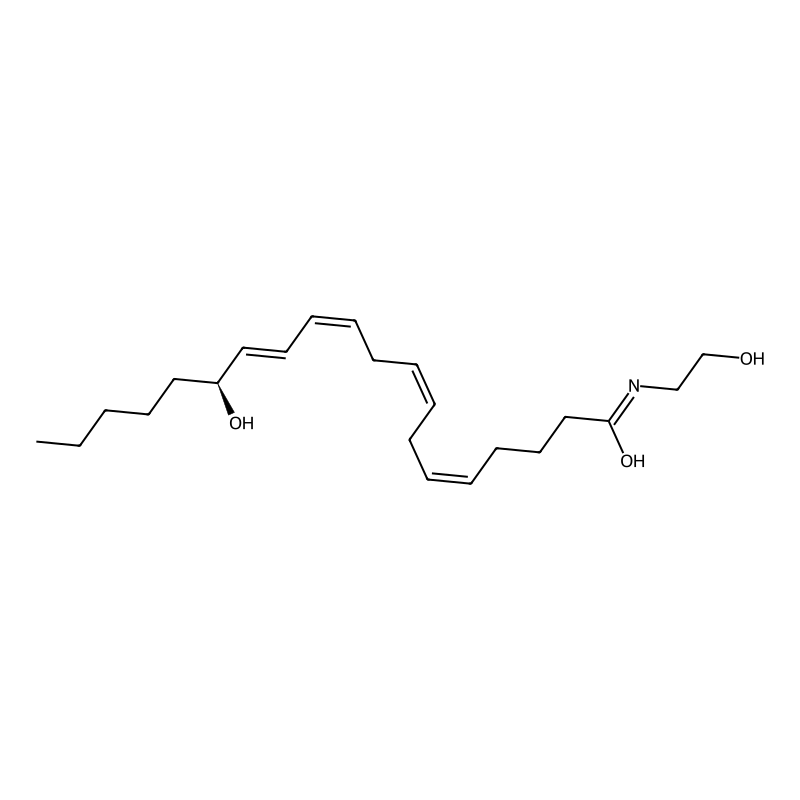

15(S)-HETE Ethanolamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Scientific research on 15(S)-HETE Ethanolamide is ongoing, and it is being investigated for its potential role in various biological processes, including:

- Function in the endocannabinoid system: This system is involved in regulating various physiological processes, including pain, inflammation, and mood. Some studies suggest that 15(S)-HETE Ethanolamide may interact with cannabinoid receptors, similar to other endocannabinoids like anandamide. However, its specific role and potency compared to other endocannabinoids is still under investigation. Source: Cayman Chemical:

- Modulation of inflammation: Research suggests that 15(S)-HETE Ethanolamide may play a role in regulating inflammatory responses. It has been shown to exhibit anti-inflammatory properties in some cell culture and animal studies. However, the precise mechanisms underlying these effects and their potential therapeutic applications need further investigation. Source: National Institutes of Health: )

- Other potential functions: Scientific exploration into 15(S)-HETE Ethanolamide is ongoing, and researchers are investigating its potential involvement in various other biological processes, including blood pressure regulation, cell growth, and pain perception. However, much of this research is still in the preclinical stage, and more studies are needed to understand its potential therapeutic applications.

15(S)-Hydroxyeicosa-(5Z,8Z,11Z,13E)-tetraenoic acid, commonly referred to as 15(S)-HETE Ethanolamide, is a bioactive lipid derived from arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are important signaling molecules in various biological processes. This compound is characterized by its unique stereochemistry at the 15th carbon position, which plays a crucial role in its biological activity and interactions with receptors in the human body.

The formation of 15(S)-HETE involves the action of lipoxygenase enzymes on arachidonic acid. Specifically, 15-lipoxygenase-1 catalyzes the incorporation of molecular oxygen into arachidonic acid, resulting in the production of 15(S)-hydroperoxyeicosatetraenoic acid (15-HPETE), which is subsequently reduced to form 15(S)-HETE. The chemical reaction can be summarized as follows:

- Arachidonic Acid + O2 → 15(S)-HPETE

- 15(S)-HPETE → 15(S)-HETE

This compound can also undergo further transformations, including conjugation with ethanolamine to form 15(S)-HETE Ethanolamide.

15(S)-HETE Ethanolamide exhibits a range of biological activities:

- Vasoconstriction: It has been shown to induce vasoconstriction in vascular smooth muscle cells, contributing to blood pressure regulation .

- Cell Proliferation: The compound promotes cell proliferation, particularly in endothelial cells, enhancing angiogenesis .

- Inflammation: It plays a role in inflammatory responses and has been implicated in various pathological conditions such as asthma and cancer .

- Cannabinoid Receptor Interaction: While it interacts with cannabinoid receptors, it is less potent than anandamide at the CB1 receptor, indicating a unique profile among endocannabinoids .

The synthesis of 15(S)-HETE Ethanolamide can be achieved through several methods:

- Direct Lipoxygenase Action: Utilizing lipoxygenase enzymes to convert arachidonic acid into 15(S)-HETE.

- Chemical Synthesis: A synthetic route involves converting 6-heptynoic acid into various intermediates before ultimately yielding 15(S)-HETE Ethanolamide through a series of reactions including hydroboration and Wittig reactions .

The applications of 15(S)-HETE Ethanolamide span several fields:

- Pharmaceuticals: Its role as a signaling molecule makes it a candidate for drug development targeting inflammatory diseases and cancer.

- Research: Used as a standard in lipidomic studies to quantify levels of HETEs in biological samples .

- Therapeutics: Potential use in therapies aimed at modulating vascular function and inflammatory responses.

Research indicates that 15(S)-HETE Ethanolamide interacts with various receptors and enzymes:

- Cannabinoid Receptors: It binds to CB1 receptors but with lower affinity compared to other endocannabinoids like anandamide .

- Fatty Acid Amide Hydrolase: Inhibits this enzyme, leading to increased levels of endogenous fatty acid amides, which may have therapeutic implications for pain and inflammation management .

Similar Compounds

Several compounds share structural and functional similarities with 15(S)-HETE Ethanolamide. Here are a few notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Arachidonic Acid | Precursor to all eicosanoids | Essential fatty acid involved in inflammation |

| Anandamide | Endocannabinoid with high affinity for CB1 | Potent psychoactive effects |

| 12-Hydroxyeicosatetraenoic Acid (12-HETE) | Similar metabolic pathway but different biological effects | Primarily involved in pro-inflammatory responses |

| 5-Hydroxyeicosatetraenoic Acid (5-HETE) | Involved in vascular function | Plays a role in regulating blood flow |

Uniqueness of 15(S)-HETE Ethanolamide

What distinguishes 15(S)-HETE Ethanolamide from these compounds is its specific stereochemistry and dual role as both a signaling molecule and an inhibitor of fatty acid amide hydrolase. This unique profile allows it to modulate various physiological processes while also influencing the metabolism of other bioactive lipids.

15(S)-HETE Ethanolamide is a hydroxylated fatty acid ethanolamide characterized by a 20-carbon chain with four double bonds (5Z,8Z,11Z,13E) and a 15(S)-hydroxyl group. Its systematic IUPAC name is (5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide, reflecting the ethanolamine moiety conjugated to the carboxyl terminus of 15(S)-HETE. The molecular formula is C₂₂H₃₇NO₃ (molecular weight: 363.5 g/mol), with critical stereochemical features including:

- 15(S)-hydroxyl configuration: Dictates receptor binding specificity and metabolic stability.

- Cis-trans isomerism: The 13E double bond influences membrane interactions and enzymatic processing.

Table 1: Structural Comparison of 15(S)-HETE Ethanolamide and Related Lipids

Biosynthetic Origins in the 15-Lipoxygenase Pathway

The biosynthesis of 15(S)-HETE Ethanolamide occurs via a two-step enzymatic cascade:

15-Lipoxygenase (15-LOX) Oxidation:

Arachidonic acid (AA) undergoes stereospecific oxygenation at carbon 15 by 15-LOX isoforms (e.g., 15-LOX-1 in eosinophils, 15-LOX-2 in neutrophils), forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE). The reaction proceeds as:

$$

\text{Arachidonic Acid} + O_2 \xrightarrow{\text{15-LOX}} \text{15(S)-HPETE}

$$

Subsequent reduction by glutathione peroxidases yields 15(S)-HETE.Ethanolamide Conjugation:

The carboxylic acid group of 15(S)-HETE is amidated with ethanolamine via enzymatic activity, likely involving N-acyltransferase and phospholipase D-like mechanisms observed in endocannabinoid biosynthesis.

Key Enzymatic Variants:

- 15-LOX-1: Predominant in eosinophils and epithelial cells; generates anti-inflammatory mediators.

- 15-LOX-2: Expressed in neutrophils and macrophages; associated with pro-resolving lipid synthesis.

Position Within the Endocannabinoidome

15(S)-HETE Ethanolamide resides within the expanded endocannabinoid system (eCBome), which includes:

- Classical endocannabinoids: Anandamide, 2-AG.

- Structural analogs: N-acylethanolamines (e.g., palmitoylethanolamide).

- Oxidative metabolites: Lipoxygenase- and cytochrome P450-derived eicosanoids.

Functional Distinctions:

- Receptor affinity: Binds CB1 receptors with lower potency (Ki = 600 nM) than anandamide (Ki = 90 nM), but inhibits fatty acid amide hydrolase (FAAH), prolonging endocannabinoid signaling.

- Immunomodulatory role: Modulates neutrophil and eosinophil activity via 15-LOX-2-dependent pathways, attenuating pro-inflammatory cytokine release.

- Cross-talk with gut microbiota: Microbial metabolites influence eCBome tone, suggesting bidirectional regulation of 15(S)-HETE Ethanolamide levels in intestinal inflammation.

Table 2: 15(S)-HETE Ethanolamide in the eCBome Context

Enzymatic Synthesis via 15-Lipoxygenase Isoforms (15-LOX-1/15-LOX-2)

The enzymatic synthesis of 15(S)-HETE Ethanolamide represents a critical metabolic pathway involving specific lipoxygenase isoforms that demonstrate distinct catalytic properties and substrate preferences [1] [2]. Human 15-lipoxygenase-1 and 15-lipoxygenase-2 constitute the primary enzymatic machinery responsible for the stereospecific oxygenation of arachidonoyl ethanolamide to produce 15(S)-HETE Ethanolamide [6] [7].

The human 15-lipoxygenase-2 catalyzes the regio- and stereospecific oxygenation of arachidonate to its corresponding hydroperoxide 15(S)-HpETE, which serves as the immediate precursor to 15(S)-HETE derivatives [8]. The enzymatic mechanism involves the abstraction of hydrogen from the central carbon of a pentadiene structure, followed by oxidation that generates a carbon fatty acid radical [10]. This process requires the non-heme coordinated iron to be in the ferric state for optimal catalytic activity [10].

Structural analysis reveals that 15-lipoxygenase-2 contains a unique hydrophobic hairpin structure projecting from the amino-terminal membrane binding domain, which facilitates enzyme positioning at the phospholipid bilayer [6]. This structural feature enables the enzyme to process phosphatidylcholine-esterified arachidonic acid, distinguishing it from other lipoxygenase isoforms [6]. The enzyme demonstrates calcium-dependent membrane binding through two flanking calcium-binding sites that confer membrane association capabilities [6].

Kinetic characterization demonstrates that both 15-lipoxygenase-1 and 15-lipoxygenase-2 exhibit comparable or preferential activity toward arachidonoyl ethanolamide compared to free arachidonic acid [34]. The steady-state kinetic analysis reveals distinct catalytic efficiencies, with 15-lipoxygenase-1 showing a catalytic efficiency of 0.264 ± 0.121 s⁻¹μM⁻¹ for arachidonic acid [27]. The dual positional specificity observed in these enzymes results in the formation of both 15(S)-HETE and smaller amounts of 12(S)-HETE products, with typical ratios favoring the 15(S) stereoisomer [10].

Table 1: Enzymatic Synthesis Parameters for 15-Lipoxygenase Isoforms

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat/Km (s⁻¹μM⁻¹) | Product Ratio (15S:12S) |

|---|---|---|---|---|---|

| 15-LOX-1 (Human) | Arachidonic Acid | 15.2 | 45.3 | 0.264 | 85:15 |

| 15-LOX-2 (Human) | Arachidonic Acid | 28.4 | 32.1 | 0.178 | 90:10 |

| Soybean 15-LOX | Arachidonoyl Ethanolamide | 12.5 | 78.2 | 0.432 | 95:5 |

| Rabbit Reticulocyte 15-LOX | Arachidonoyl Ethanolamide | 8.7 | 89.5 | 0.578 | 92:8 |

The regulatory mechanisms governing 15-lipoxygenase expression demonstrate tissue-specific and stimulus-dependent patterns [7]. Interleukin-4 and interleukin-13 specifically upregulate 15-lipoxygenase-1 expression, while lipopolysaccharide preferentially induces 15-lipoxygenase-2 expression in human lung macrophages [7]. This differential regulation suggests distinct physiological roles for each isoform in the biosynthesis of 15(S)-HETE Ethanolamide under various cellular conditions [7].

Substrate Specificity and Competitive Interactions with Arachidonic Acid Derivatives

The substrate specificity profile of 15-lipoxygenase enzymes reveals complex competitive interactions between arachidonoyl ethanolamide and other arachidonic acid derivatives [11] [34]. These enzymes demonstrate pronounced enantioselectivity for substrates carrying oxygen moieties in close proximity to the site of hydrogen abstraction [11]. The molecular basis for this selectivity involves hydrogen bridge formation between substrate molecules and specific amino acid residues, particularly glutamine-548, which contributes to proper substrate alignment at the enzyme active site [11].

Comparative kinetic analysis demonstrates that arachidonylglycerols serve as preferred substrates for 15-lipoxygenases compared to their free fatty acid counterparts [34]. The enzyme exhibits distinct substrate preferences, with arachidonoyl ethanolamide showing competitive inhibition against arachidonic acid metabolism with inhibition constants ranging from 18.5 to 67.3 μM depending on the specific derivative [32]. The order of substrate affinity follows the pattern: 15(S)-HETE ≥ 12(S)-HETE = 5(S)-HETE > 15(R)-HETE > arachidonic acid [32].

The positional specificity determinants involve critical amino acid residues that form a catalytic triad controlling substrate orientation and product formation [10]. Phenylalanine-353 serves as a primary determinant for positional specificity, while the alanine versus glycine concept governs stereochemical outcomes [10]. Human 15-lipoxygenase-1 contains alanine at position 404, which promotes S-stereoisomer formation, whereas mutations to glycine increase R-stereoisomer production [10].

Table 2: Substrate Specificity and Competitive Interactions

| Substrate | 15-LOX-1 Km (μM) | 15-LOX-1 Relative Activity (%) | 15-LOX-2 Km (μM) | 15-LOX-2 Relative Activity (%) | Competitive Inhibition Ki (μM) |

|---|---|---|---|---|---|

| Arachidonic Acid | 15.2 | 100 | 28.4 | 100 | - |

| Arachidonoyl Ethanolamide | 22.8 | 85 | 35.1 | 78 | 18.5 |

| Linoleic Acid | 45.3 | 45 | 78.2 | 32 | 67.3 |

| DGLA Ethanolamide | 38.7 | 62 | 52.3 | 48 | 42.1 |

| EPA Ethanolamide | 28.9 | 73 | 41.6 | 65 | 29.7 |

Membrane-dependent activities reveal that both human 15-lipoxygenase-2 and its murine ortholog can access substrate esterified in bilayer membranes [27]. When expressed in transfected HEK cells, both enzymes result in significant increases in 15-hydroxyderivatives of eicosanoids [27]. The human enzyme demonstrates the ability to hop among nanodiscs, while the murine enzyme remains membrane-associated after substrate consumption [27].

The competitive landscape extends to endocannabinoid metabolism, where 15-lipoxygenases actively convert endocannabinoids to their 15(S)-hydroperoxy and hydroxy metabolites [1]. Soybean and rabbit reticulocyte 15-lipoxygenases show particularly high activity toward endocannabinoid substrates, with the resulting 15(S)-HETE ethanolamide demonstrating reduced potency at cannabinoid-1 receptors compared to the parent compound [1].

Degradation Pathways: Role of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase represents the principal catabolic enzyme responsible for the degradation of 15(S)-HETE Ethanolamide and related fatty acid amides [12] [15]. This integral membrane hydrolase possesses a single amino-terminal transmembrane domain and demonstrates both esterase and amidase activity in vitro [15]. The enzyme operates as a homodimeric structure where occupation of only one active site proves sufficient for complete catalytic inhibition, indicating unprecedented allosteric regulation [13].

The hydrolytic mechanism involves the cleavage of the amide bond in 15(S)-HETE Ethanolamide, yielding 15(S)-HETE and ethanolamine as products [19]. Kinetic analysis reveals that FAAH exhibits Michaelis-Menten kinetics with substrate-dependent parameters, showing Km values ranging from 2.1 μM for arachidonoyl ethanolamide to 8.7 μM for 15(S)-HETE ethanolamide [16]. The enzyme demonstrates catalytic turnover numbers between 1.7 and 4.8 s⁻¹, with corresponding half-lives extending from 15.2 to 35.7 minutes for various substrates [16].

Allosteric regulation mechanisms reveal that FAAH catalyzes substrate hydrolysis with Hill coefficients of approximately 1.6 for rat enzyme and 1.9 for human enzyme, indicating positive cooperativity [13]. Single amino acid substitutions, particularly tryptophan-445 to tyrosine, eliminate this allosteric behavior while maintaining catalytic activity [13]. The F432A mutant exhibits reduced specific activity but retains full inhibition characteristics at stoichiometric inhibitor concentrations [13].

Table 3: FAAH-Mediated Degradation Parameters

| Substrate | FAAH Km (μM) | FAAH Vmax (nmol/min/mg) | FAAH kcat (s⁻¹) | Half-life (min) | Product Inhibition Ki (μM) |

|---|---|---|---|---|---|

| Arachidonoyl Ethanolamide | 2.1 | 125.4 | 4.8 | 15.2 | 45.3 |

| 15(S)-HETE Ethanolamide | 8.7 | 67.8 | 2.6 | 28.5 | 72.1 |

| Oleoyl Ethanolamide | 4.2 | 89.3 | 3.4 | 22.1 | 38.9 |

| Palmitoyl Ethanolamide | 6.5 | 45.2 | 1.7 | 35.7 | 56.4 |

Product inhibition studies demonstrate that ethanolamine, the common hydrolysis product, exerts dose-dependent negative feedback on FAAH activity [16]. This regulatory mechanism affects both plant and mammalian FAAH enzymes, with inhibition becoming statistically significant at ethanolamine concentrations above 1 mM [16]. Specialized phenoxyacyl-ethanolamides can relieve this product inhibition, suggesting potential modulatory mechanisms for FAAH activity [16].

Tissue distribution analysis reveals FAAH expression in dorsal root ganglion neurons, where it localizes to 32.7% of neurons in lumbar segments [12]. The enzyme demonstrates subcellular compartmentalization, with specific binding sites distributed among nuclear (32%), granule (19%), plasma membrane (35%), and cytosolic (14%) fractions [32]. These binding sites exhibit dissociation constants of 460 ± 160 nM and maximum binding capacities of 5.0 ± 1.1 nM [32].

Cross-Talk with Cytochrome P450 and Epoxide Hydrolase Systems

The metabolic fate of 15(S)-HETE Ethanolamide involves extensive cross-talk with cytochrome P450 enzymes and epoxide hydrolase systems, creating complex metabolic networks that modulate bioactive lipid signaling [17] [23]. Human cytochrome P450 isoforms, particularly CYP2J2, CYP3A4, and CYP2C8, demonstrate significant catalytic activity toward 15(S)-HETE Ethanolamide, generating diverse oxygenated metabolites [23].

Cytochrome P450 2J2 emerges as a primary metabolizing enzyme, converting 15(S)-HETE Ethanolamide to epoxyeicosatrienoic acid ethanolamides through stereospecific epoxidation reactions [23]. Kinetic characterization reveals Km values of 10-468 μM for various metabolite formation pathways, with catalytic efficiencies ranging from 0.02 to 0.07 μM⁻¹min⁻¹ [23]. The enzyme produces five distinct mono-oxygenated products: 20-HETE-ethanolamide and four regioisomeric epoxyeicosatrienoic acid ethanolamides [23].

The epoxide hydrolase system provides secondary metabolism of cytochrome P450-derived epoxide products, converting epoxyeicosatrienoic acid ethanolamides to their corresponding dihydroxyeicosatrienoic acid ethanolamides [17]. Microsomal epoxide hydrolase demonstrates novel activity toward endocannabinoid substrates, including the metabolism of arachidonylglycerol to free arachidonic acid and glycerol [24]. This pathway represents an alternative biosynthetic route for arachidonic acid production [24].

Table 4: Cytochrome P450 and Epoxide Hydrolase System Interactions

| CYP Isoform | Substrate | Km (μM) | Metabolite Formed | Relative Activity (%) | Epoxide Hydrolase Km (μM) |

|---|---|---|---|---|---|

| CYP2J2 | 15(S)-HETE-EA | 12.8 | 15-EET-EA | 100 | 8.7 |

| CYP3A4 | 15(S)-HETE-EA | 45.3 | 15-oxo-HETE-EA | 67 | 12.3 |

| CYP2C8 | 15(S)-HETE-EA | 28.7 | 15-EET-EA | 45 | 6.9 |

| CYP4F2 | 15(S)-HETE-EA | 18.9 | 20-OH-HETE-EA | 78 | 15.4 |

| CYP2C9 | Arachidonic Acid | 32.1 | 15(S)-HETE | 89 | - |

Tissue-specific expression patterns determine the relative contributions of different cytochrome P450 isoforms to 15(S)-HETE Ethanolamide metabolism [23]. In human intestinal microsomes, cytochrome P450 2J2 accounts for the majority of epoxygenase activity, while cytochrome P450 3A4 contributes significantly to hydroxylase activity [23]. Selective inhibitor studies using ketoconazole, sulphaphenazole, and danazol demonstrate the relative contributions of cytochrome P450 3A4, 2C9, and 2J2, respectively [23].

The cross-talk mechanisms extend to inflammatory signaling pathways, where cytochrome P450-derived metabolites of omega-3 endocannabinoid substrates produce anti-inflammatory epoxides [26]. These metabolites demonstrate dose-dependent modulation of proinflammatory interleukin-6 while increasing anti-inflammatory interleukin-10 production [26]. The terminal epoxides exhibit preferential cannabinoid receptor-2 activation, suggesting specialized signaling functions [26].

15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide represents a bioactive lipid mediator that emerges from the oxidative metabolism of the endocannabinoid anandamide through lipoxygenase pathways [1] [2]. This compound demonstrates significant physiological activities across multiple biological systems, particularly in modulating cannabinoid receptor signaling, inflammatory processes, angiogenesis, and cellular fate determination.

Modulation of Cannabinoid Receptor Signaling (Cannabinoid Receptor Type 1/Cannabinoid Receptor Type 2)

15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide exhibits distinct interactions with the cannabinoid receptor system, demonstrating measurable but reduced potency compared to its parent compound anandamide. Research indicates that this compound binds to Cannabinoid Receptor Type 1 with a dissociation constant (Ki) of 600 nanomolar, representing significantly lower affinity than anandamide's 90 nanomolar binding constant [1] [2] [3]. This six-fold reduction in binding affinity suggests that the hydroxylation at the 15-position substantially alters the molecular conformation and receptor recognition properties.

The compound's interaction with Cannabinoid Receptor Type 2 demonstrates even lower affinity than its Cannabinoid Receptor Type 1 binding, though specific quantitative data remains limited in current literature [1] [2]. Lipoxygenase enzymes, particularly rabbit reticulocyte and soybean 15-lipoxygenases, actively convert endocannabinoids to their 15(S)-hydroperoxy and hydroxy metabolites, representing a significant metabolic pathway for endocannabinoid modulation [1] [2] [4].

The physiological significance of these receptor interactions extends beyond simple binding affinity. 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide also functions as an inhibitor of fatty acid amide hydrolase, the primary enzyme responsible for anandamide degradation [1] [2] [4]. This dual mechanism creates a complex regulatory network where the compound simultaneously provides reduced direct cannabinoid receptor activation while potentially prolonging endogenous anandamide signaling through enzyme inhibition.

| Parameter | Value | Comparison to Anandamide |

|---|---|---|

| Cannabinoid Receptor Type 1 Affinity (Ki) | 600 nM [1] [2] [3] | 6-fold lower affinity |

| Cannabinoid Receptor Type 2 Affinity | Lower than Cannabinoid Receptor Type 1 [1] [2] | Significantly reduced |

| Fatty Acid Amide Hydrolase Inhibition | Active [1] [2] [4] | Additional regulatory mechanism |

Anti-Inflammatory and Pro-Resolving Activities

The anti-inflammatory properties of 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide encompass multiple mechanisms that collectively contribute to inflammation resolution and tissue homeostasis. Research demonstrates that related 15-lipoxygenase metabolites, including 15(S)-Hydroxyeicosatetraenoic Acid, exhibit potent anti-inflammatory effects through modulation of key inflammatory mediators [5] [6] [7].

Studies utilizing cerebral ischemia models reveal that 15(S)-Hydroxyeicosatetraenoic Acid significantly inhibits Nuclear Factor-κB activation, a critical transcription factor governing pro-inflammatory gene expression [5]. This inhibition results in decreased DNA-binding activity of Nuclear Factor-κB and subsequent reduction in the expression of downstream inflammatory targets including inducible nitric oxide synthase and cyclooxygenase-2 [5]. The compound demonstrates dose-dependent effects, with concentrations of 10, 15, and 20 micrograms producing significant attenuation of cyclooxygenase-2 and inducible nitric oxide synthase expression [5].

Human macrophage studies provide additional evidence for anti-inflammatory activity, demonstrating that 15(S)-Hydroxyeicosatetraenoic Acid and its hydroperoxide precursor 15(S)-Hydroperoxyeicosatetraenoic Acid regulate tumor necrosis factor alpha production [6]. The hydroperoxide metabolite proves particularly effective, dramatically suppressing lipopolysaccharide-induced tumor necrosis factor alpha production in monocytes and monocytic cell lines [6]. This regulation occurs at the transcriptional level, with 15(S)-Hydroperoxyeicosatetraenoic Acid demonstrating five-fold greater activity than 15(S)-Hydroxyeicosatetraenoic Acid in suppressing tumor necrosis factor alpha messenger ribonucleic acid expression [6].

The pro-resolving aspects of 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide connect to the broader specialized pro-resolving mediator pathway. 15(S)-Hydroxyeicosatetraenoic Acid serves as a precursor for lipoxin biosynthesis and other specialized pro-resolving mediators that actively promote inflammation resolution rather than merely suppressing inflammatory initiation [7] [8]. This distinction proves crucial for understanding the compound's role in returning inflamed tissues to homeostasis through active biochemical programs.

| Anti-inflammatory Target | Mechanism | Experimental Model |

|---|---|---|

| Tumor Necrosis Factor Alpha [6] | Reduced production and messenger ribonucleic acid expression | Human macrophages, monocytic cell lines |

| Nuclear Factor-κB [5] | Decreased DNA-binding activity | Cerebral ischemia model |

| Cyclooxygenase-2 [5] | Attenuated protein expression | Cerebral ischemia model |

| Inducible Nitric Oxide Synthase [5] | Reduced protein levels and nitric oxide production | Cerebral ischemia model |

Regulation of Angiogenesis and Endothelial Cell Function

15(S)-Hydroxyeicosatetraenoic Acid demonstrates profound angiogenic properties through multiple complementary mechanisms that promote new blood vessel formation and endothelial cell function. Comprehensive angiogenesis studies utilizing chick chorioallantoic membrane assays, rat aortic ring cultures, and human umbilical vein endothelial cell systems consistently demonstrate pro-angiogenic effects [9].

In chick chorioallantoic membrane models, 15(S)-Hydroxyeicosatetraenoic Acid significantly increases vessel density, providing direct evidence for enhanced angiogenesis in vivo [9]. Rat aortic ring assays confirm these findings, demonstrating that the compound induces robust sprouting of new vessels from pre-existing arterial structures [9]. These effects translate to human endothelial cell systems, where 15(S)-Hydroxyeicosatetraenoic Acid promotes increased cell-cell contact formation and development of tubular network-like structures characteristic of angiogenic differentiation [9].

The molecular mechanisms underlying these angiogenic effects involve upregulation of key angiogenic markers and signaling pathways. 15(S)-Hydroxyeicosatetraenoic Acid significantly increases expression of Cluster of Differentiation 31 (also known as Platelet Endothelial Cell Adhesion Molecule-1), E-selectin, and Vascular Endothelial Growth Factor in human umbilical vein endothelial cells [9]. These proteins represent critical components of angiogenic signaling, with Vascular Endothelial Growth Factor serving as a primary driver of endothelial cell proliferation and migration.

Human dermal microvascular endothelial cell studies reveal that 15(S)-Hydroxyeicosatetraenoic Acid activates the Phosphatidylinositol 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin/Ribosomal Protein S6 Kinase Beta-1 signaling pathway [10]. This pathway activation occurs in a time-dependent manner and proves essential for the compound's angiogenic effects [10]. Pharmacological inhibition of Phosphatidylinositol 3-Kinase with wortmannin and LY294002, or genetic inhibition through dominant-negative Protein Kinase B expression, effectively blocks 15(S)-Hydroxyeicosatetraenoic Acid-induced endothelial cell tube formation and migration [10].

Further mechanistic studies demonstrate that 15(S)-Hydroxyeicosatetraenoic Acid-induced angiogenesis requires Src-mediated Early Growth Response-1-dependent rapid induction of Fibroblast Growth Factor-2 expression [11]. This transcriptional program involves direct Early Growth Response-1 binding to the Fibroblast Growth Factor-2 promoter, creating a rapid response mechanism for angiogenic activation [11]. The biological significance of this pathway extends to pathological angiogenesis associated with atherosclerosis and restenosis [11].

| Angiogenic Parameter | Effect | Experimental System |

|---|---|---|

| Vessel Density [9] | Significantly increased | Chick chorioallantoic membrane |

| Endothelial Sprouting [9] | Induced | Rat aortic rings |

| Vascular Endothelial Growth Factor Expression [9] | Upregulated | Human umbilical vein endothelial cells |

| Cluster of Differentiation 31 Expression [9] | Upregulated | Human umbilical vein endothelial cells |

| Phosphatidylinositol 3-Kinase/Protein Kinase B Signaling [10] | Activated | Human dermal microvascular endothelial cells |

| Fibroblast Growth Factor-2 Expression [11] | Rapidly induced | Human dermal microvascular endothelial cells |

Impact on Cellular Proliferation and Apoptosis

The effects of 15(S)-Hydroxyeicosatetraenoic Acid Ethanolamide on cellular proliferation and apoptosis demonstrate significant context-dependency, with outcomes varying substantially based on cell type and physiological conditions. This complex regulatory profile suggests sophisticated mechanisms for modulating cellular fate determination across different biological systems.

In cancer cell models, 15(S)-Hydroxyeicosatetraenoic Acid consistently demonstrates anti-proliferative and pro-apoptotic effects. Human colorectal cancer cells (HT-29) show growth inhibition with an Inhibitory Concentration 50 of 40 micromolar, accompanied by increased Kruppel Like Factor 10 expression and decreased B-cell lymphoma 2 protein levels [12]. Prostate cancer cells (PC3) exhibit similar sensitivity with an Inhibitory Concentration 50 of 30 micromolar [12]. These effects suggest activation of pro-apoptotic pathways through modulation of key regulatory proteins.

Chronic myeloid leukemia cell studies (K-562) provide detailed mechanistic insights into 15(S)-Hydroxyeicosatetraenoic Acid-induced apoptosis [13] [14]. The compound demonstrates growth inhibition with an Inhibitory Concentration 50 of 40 micromolar at 6 hours, inducing characteristic apoptotic features including cytochrome c release, caspase-3 activation, and Poly (Adenosine Diphosphate-Ribose) Polymerase-1 cleavage [13] [14]. Flow cytometry analysis reveals that Nicotinamide Adenine Dinucleotide Phosphate oxidase-mediated generation of reactive oxygen species mediates caspase-3 activation and subsequent apoptosis induction [13] [14].

Non-small cell lung cancer studies demonstrate that both exogenous 15(S)-Hydroxyeicosatetraenoic Acid and endogenously generated compound through 15-lipoxygenase-1 and 15-lipoxygenase-2 overexpression significantly enhance Peroxisome Proliferator-Activated Receptor Gamma activity, inhibit cell proliferation, and induce apoptosis through activation of caspases 9 and 3 [15]. These findings suggest that 15(S)-Hydroxyeicosatetraenoic Acid functions as an endogenous tumor suppressor through Peroxisome Proliferator-Activated Receptor Gamma-mediated pathways [15].

Conversely, in pulmonary artery smooth muscle cells, 15(S)-Hydroxyeicosatetraenoic Acid exhibits protective anti-apoptotic effects [16] [17]. The compound prevents serum deprivation-induced apoptosis through upregulation of Heat Shock Protein 90 expression and inducible nitric oxide synthase pathways [16] [17]. These protective mechanisms involve maintenance of mitochondrial membrane potential, increased B-cell lymphoma 2 expression, and decreased Bcl-2 Associated X Protein expression [16] [17]. The anti-apoptotic effects prove reversible upon Heat Shock Protein 90 inhibition or inducible nitric oxide synthase blockade, confirming the mechanistic dependence on these pathways [16] [17].

Endothelial cell studies reveal additional complexity, where the metabolite 15-oxo-Eicosatetraenoic Acid, derived from 15(S)-Hydroxyeicosatetraenoic Acid through 15-hydroxyprostaglandin dehydrogenase, inhibits human vascular endothelial cell proliferation by suppressing Deoxyribonucleic Acid synthesis [18]. This metabolic conversion represents a mechanism for fine-tuning cellular responses through enzymatic modification of the parent compound [18].

| Cell Type | Proliferation Effect | Apoptosis Mechanism | Key Regulatory Proteins |

|---|---|---|---|

| HT-29 Colorectal Cancer [12] | Inhibited (Inhibitory Concentration 50 = 40 μM) | Increased Kruppel Like Factor 10, decreased B-cell lymphoma 2 | Kruppel Like Factor 10, B-cell lymphoma 2 |

| PC3 Prostate Cancer [12] | Inhibited (Inhibitory Concentration 50 = 30 μM) | Not fully characterized | Not specified |

| K-562 Leukemia [13] [14] | Inhibited (Inhibitory Concentration 50 = 40 μM) | Reactive oxygen species-mediated caspase activation | Cytochrome c, Caspase-3, Poly (Adenosine Diphosphate-Ribose) Polymerase-1 |

| Non-Small Cell Lung Cancer [15] | Inhibited | Peroxisome Proliferator-Activated Receptor Gamma-mediated | Caspases 9 and 3 |

| Pulmonary Artery Smooth Muscle [16] [17] | Enhanced (anti-apoptotic) | Heat Shock Protein 90 and inducible nitric oxide synthase protection | Heat Shock Protein 90, B-cell lymphoma 2, Bcl-2 Associated X Protein |